1-Chloro-2-propoxybenzene

Description

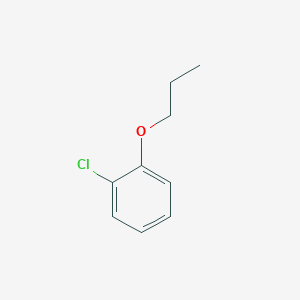

1-Chloro-2-propoxybenzene is a substituted aromatic compound featuring a benzene ring with a chlorine atom at position 1 and a propoxy group (-OCH₂CH₂CH₃) at position 2. The molecular formula is inferred as C₉H₁₁ClO (molecular weight ~170.64 g/mol). The chlorine atom introduces electron-withdrawing effects, while the propoxy group contributes steric bulk and moderate polarity, influencing solubility and reactivity .

Properties

CAS No. |

33382-57-9 |

|---|---|

Molecular Formula |

C9H11ClO |

Molecular Weight |

170.63 g/mol |

IUPAC Name |

1-chloro-2-propoxybenzene |

InChI |

InChI=1S/C9H11ClO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 |

InChI Key |

VFNGAZDNWPLBRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-propoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-propoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-propoxyphenol.

Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products:

Substitution: 2-Propoxyphenol.

Oxidation: 2-Propoxybenzoic acid.

Reduction: 1-Chloro-2-propoxycyclohexane.

Scientific Research Applications

1-Chloro-2-propoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-propoxybenzene involves its interaction with various molecular targets. The chlorine atom and the propoxy group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

The following analysis compares 1-Chloro-2-propoxybenzene with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Structural and Functional Group Comparisons

1-Chloro-2-cyclopropylbenzene (CAS 10292-67-8)

- Molecular Formula : C₉H₉Cl

- Molecular Weight : 152.62 g/mol

- Key Differences: Replaces the propoxy group with a cyclopropyl ring. Applications include intermediates in agrochemical synthesis .

1-Chloro-2-fluorobenzene

- Molecular Formula : C₆H₄ClF

- Molecular Weight : 130.55 g/mol

- Key Differences : A dihalogenated derivative with fluorine at position 2. Fluorine’s high electronegativity enhances electron-withdrawing effects compared to the propoxy group. This compound is often used as a model for studying regioselectivity in electrophilic substitution .

1-Chloro-3-(propan-2-ylsulfanyl)benzene

- Molecular Formula : C₉H₁₁ClS

- Molecular Weight : 186.70 g/mol

- Key Differences : Features a thioether (-S-iPr) group instead of an ether (-OPr). Sulfur’s lower electronegativity increases nucleophilicity, making it more reactive in oxidation and alkylation reactions. Such compounds are utilized in polymer chemistry and catalysis .

1-(Butan-2-yl)-2-chlorobenzene (CAS 20068-14-8)

- Molecular Formula : C₁₀H₁₃Cl

- Molecular Weight : 168.66 g/mol

- Key Differences : A branched alkyl substituent (butan-2-yl) replaces the propoxy group. The absence of oxygen reduces polarity, lowering solubility in polar solvents. This compound is a precursor in surfactant synthesis .

Physicochemical and Reactivity Trends

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Polarity | Reactivity Trends |

|---|---|---|---|---|---|

| This compound | C₉H₁₁ClO | ~170.64 | -Cl, -OCH₂CH₂CH₃ | Moderate | Ether cleavage under acidic conditions |

| 1-Chloro-2-cyclopropylbenzene | C₉H₉Cl | 152.62 | -Cl, cyclopropyl | Low | Strain-driven ring-opening reactions |

| 1-Chloro-2-fluorobenzene | C₆H₄ClF | 130.55 | -Cl, -F | High | Enhanced electrophilic substitution |

| 1-Chloro-3-(propan-2-ylsulfanyl)benzene | C₉H₁₁ClS | 186.70 | -Cl, -S-iPr | Low | Oxidation to sulfoxides/sulfones |

| 1-(Butan-2-yl)-2-chlorobenzene | C₁₀H₁₃Cl | 168.66 | -Cl, -CH(CH₂)CH₂CH₃ | Low | Radical-mediated alkylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.